

# An In-depth Technical Guide to 2-(Benzhydrylthio)ethanamine (CAS: 15515-59-0)

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Compound of Interest

Compound Name: 2-(Benzhydrylthio)ethanamine

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This technical guide provides a comprehensive overview of **2-(Benzhydrylthio)ethanamine**, a benzhydryl derivative investigated for its activity as a monoamine transporter ligand. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.

### **Compound Identification and Chemical Properties**

**2-(Benzhydrylthio)ethanamine**, also known as 2-(Diphenylmethylthio)ethylamine, is a structural analogue of Modafinil.[1] It serves as a key scaffold in the development of novel atypical dopamine transporter (DAT) inhibitors.[2]

Table 1: Chemical and Physical Properties of 2-(Benzhydrylthio)ethanamine[3]



Property	Value
CAS Number	15515-59-0
Molecular Formula	C15H17NS
Molecular Weight	243.4 g/mol
IUPAC Name	2-(benzhydrylsulfanyl)ethanamine
Synonyms	2-(Diphenylmethylthio)ethylamine, NSC-96694
Appearance	Not specified in provided results
Solubility	Not specified in provided results

## Synthesis and Experimental Protocols

The synthesis of **2-(Benzhydrylthio)ethanamine** and its analogues generally involves the reaction of a benzhydryl-containing starting material with a thiol-containing amine or a precursor that is later converted to an amine.

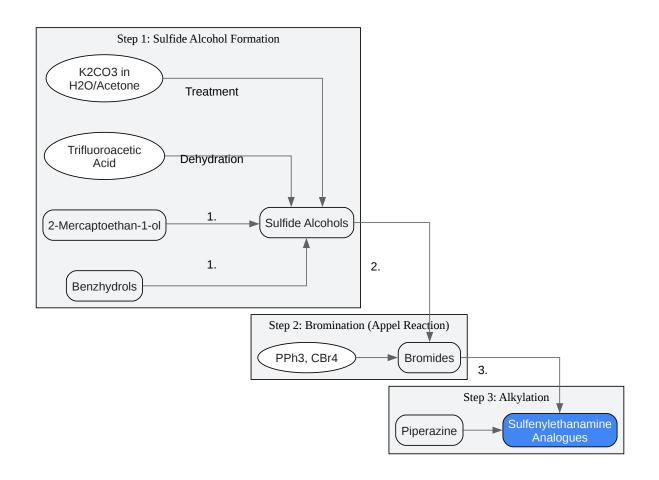
#### **General Synthesis of Thioethanamine Analogues**

A common synthetic route to produce thioethanamine analogues, including **2- (Benzhydrylthio)ethanamine**, involves a multi-step process starting from the corresponding benzhydrols.[2]

Experimental Protocol: Synthesis of Sulfenylethanamine Analogues[2]

- Dehydration and Sulfide Formation: Commercially available benzhydrols are dehydrated by reacting with 2-mercaptoethan-1-ol in the presence of trifluoroacetic acid. The resulting intermediate is then treated with potassium carbonate in a water/acetone mixture to yield the sulfide alcohols.
- Bromination: An Appel reaction is performed on the sulfide alcohols using triphenylphosphine and tetrabromomethane to produce the corresponding bromides.
- Alkylation: The final sulfenylethanamine analogues are obtained by alkylating the appropriate piperazine with the bromides.





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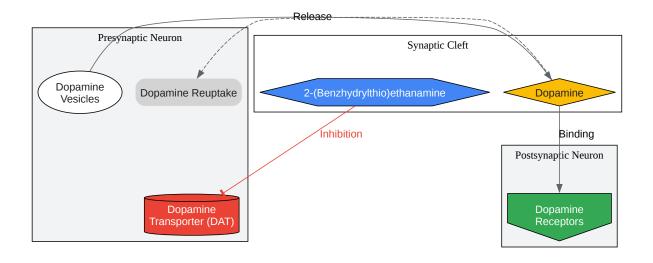
**Figure 1:** General synthesis workflow for sulfenylethanamine analogues.

## **Biological Activity and Mechanism of Action**



**2-(Benzhydrylthio)ethanamine** and its derivatives are primarily investigated for their ability to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][4] These compounds are of interest due to their potential as atypical DAT inhibitors, which may offer a therapeutic advantage for substance use disorders with a lower abuse potential compared to traditional psychostimulants.[2]

The primary mechanism of action involves binding to these transporters and inhibiting the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby modulating neurotransmission.



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Figure 2: Proposed mechanism of action at the dopamine transporter.

### **Quantitative Biological Data**

The binding affinities of **2-(Benzhydrylthio)ethanamine** and its analogues for the monoamine transporters have been determined through in vitro radioligand binding assays. The data is typically presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Binding Affinities (Ki, nM) of **2-(Benzhydrylthio)ethanamine** and Related Compounds at Monoamine Transporters[1]

Compound	DAT (Ki, nM)	SERT (Ki, nM)	NET (Ki, nM)	SERT/DAT Selectivity	NET/DAT Selectivity
(±)-Modafinil	2600	>10000	>10000	>3.8	>3.8
6a (2- (Benzhydrylth io)ethanamin e)	142	>10000	>10000	>70	>70
6d	1810	>10000	7220	>5.5	4.0
6e	1790	>10000	>10000	>5.6	>5.6
6g	114	1490	1850	13	16
7b	1860	>10000	>10000	>5.4	>5.4

Data extracted from Okunola-Bakare et al., 2014.[1]

## **Experimental Protocols for Biological Assays**

The following protocol outlines the general procedure for the in vitro radioligand binding assays used to determine the binding affinities of the compounds for DAT, SERT, and NET.

Experimental Protocol: In Vitro Radioligand Binding Assays[1][2]



- Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is dissected and homogenized in a buffered solution. The homogenate is then centrifuged to isolate the cell membranes containing the transporters.
- Binding Assay: The membrane preparations are incubated with a specific radioligand ([3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET) and varying concentrations of the test compound.
- Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of **2-(Benzhydrylthio)ethanamine** for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource for further investigation into this and related compounds as potential therapeutics.

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